molecular formula C14H14ClN5 B12179119 N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12179119
M. Wt: 287.75 g/mol
InChI Key: GJEJSHHEZLUQIC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with a 2-chlorobenzyl and an ethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with ethyl hydrazinecarboxylate to form an intermediate, which then undergoes cyclization with a suitable reagent to form the triazolopyridazine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Uniqueness

N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorobenzyl group and the ethyl group can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H14ClN5/c1-2-13-17-18-14-8-7-12(19-20(13)14)16-9-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3,(H,16,19)

InChI Key

GJEJSHHEZLUQIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NCC3=CC=CC=C3Cl

Origin of Product

United States

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